molecular formula C10H17N3 B1464340 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl](methyl)amine CAS No. 1216666-19-1

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](methyl)amine

Cat. No. B1464340
CAS RN: 1216666-19-1
M. Wt: 179.26 g/mol
InChI Key: HJPPRUYMFWOPJN-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a chemical compound that finds applications in scientific research, such as drug discovery and development. It is a versatile material with a pyrazole core, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole-based compounds like (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine consists of a pyrazole core with a cyclopentyl group and a methylamine group attached. The pyrazole core provides one pyrazole sp2-nitrogen, and the methylamine group provides one amine sp3-nitrogen .


Chemical Reactions Analysis

Pyrazole-based compounds are known for their diverse chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are a prominent class in medicinal chemistry due to their wide spectrum of biological activities. The synthesis of methyl-substituted pyrazoles, in particular, has been extensively studied for their potent medicinal properties. These compounds exhibit a range of biological activities, highlighting their importance in drug discovery and development processes (Sharma et al., 2021).

Heterocyclic Compound Synthesis

The chemistry of heterocyclic compounds, especially those containing pyrazole moieties, is a field of significant interest due to their applications in synthesizing diverse heterocyclic structures. For instance, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles and spiropyrans. This underlines the utility of pyrazole-containing compounds as building blocks in heterocyclic synthesis, providing avenues for creating compounds with potential pharmaceutical applications (Gomaa & Ali, 2020).

Applications in Neurodegenerative Disorders

Pyrazolines, including derivatives of pyrazole, have been identified for their potential in treating neurodegenerative diseases. These compounds have been studied for their neuroprotective properties, particularly in the management of Alzheimer’s and Parkinson’s diseases. Their activities against acetylcholine esterase and monoamine oxidase have been highlighted, demonstrating the therapeutic potential of pyrazoline derivatives in neurodegenerative disease management (Ahsan et al., 2022).

Antimicrobial Applications

The antimicrobial activity of compounds containing pyrazole structures has also been explored. For instance, p-Cymene, a compound with a structure bearing resemblance to functionalities in pyrazole derivatives, shows a range of biological activities including antimicrobial effects. This suggests that structurally related compounds may also possess antimicrobial properties, which are valuable in the development of new antimicrobial agents (Marchese et al., 2017).

Future Directions

Pyrazole-based compounds like (1-cyclopentyl-1H-pyrazol-4-yl)methylamine have a wide range of applications in various fields of science, and their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals, indicating their potential for further developments in drug discovery and development .

Biochemical Analysis

Biochemical Properties

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nitrogen-containing heterocycles, which are crucial in various metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to alterations in signaling cascades, impacting processes such as cell growth and differentiation . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes.

Molecular Mechanism

The molecular mechanism of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves several key interactions at the molecular level. It binds to biomolecules through hydrogen bonding and hydrophobic interactions, which can lead to enzyme inhibition or activation . This compound’s ability to alter gene expression is also linked to its interaction with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nitrogen-containing compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within the appropriate cellular context.

properties

IUPAC Name

1-(1-cyclopentylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-11-6-9-7-12-13(8-9)10-4-2-3-5-10/h7-8,10-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPPRUYMFWOPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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